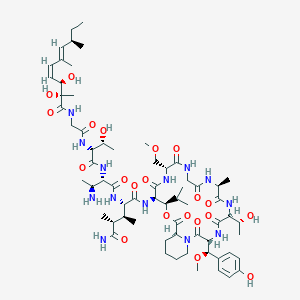

Papuamide B

Description

Properties

Molecular Formula |

C65H103N13O21 |

|---|---|

Molecular Weight |

1402.6 g/mol |

IUPAC Name |

(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(2S,3R,4Z,6E,8R)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide |

InChI |

InChI=1S/C65H103N13O21/c1-15-31(4)26-32(5)19-24-43(82)65(12,96)64(95)69-28-45(84)72-48(37(10)79)59(90)74-47(35(8)66)58(89)73-46(33(6)34(7)54(67)85)57(88)76-50-52(30(2)3)99-63(94)42-18-16-17-25-78(42)62(93)51(53(98-14)39-20-22-40(81)23-21-39)77-60(91)49(38(11)80)75-55(86)36(9)70-44(83)27-68-56(87)41(29-97-13)71-61(50)92/h19-24,26,30-31,33-38,41-43,46-53,79-82,96H,15-18,25,27-29,66H2,1-14H3,(H2,67,85)(H,68,87)(H,69,95)(H,70,83)(H,71,92)(H,72,84)(H,73,89)(H,74,90)(H,75,86)(H,76,88)(H,77,91)/b24-19-,32-26+/t31-,33+,34-,35+,36+,37-,38-,41-,42+,43-,46+,47+,48-,49+,50-,51-,52-,53-,65+/m1/s1 |

InChI Key |

HQVFHDUBRNXXHV-LZHJWXOHSA-N |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C\[C@H]([C@@](C)(C(=O)NCC(=O)N[C@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O |

Canonical SMILES |

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O |

Synonyms |

papuamide B |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Papuamide B

Methodologies for Structure Determination

The initial elucidation of the planar structure of Papuamide B, which involves identifying the constituent amino acids and their sequence, was accomplished primarily through spectroscopic analysis. This laid the groundwork for the more challenging task of assigning the stereochemistry at its numerous chiral centers.

Spectroscopic Techniques in Structural Analysis

A suite of modern spectroscopic techniques was employed to determine the molecular formula and connectivity of this compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), was crucial for establishing the elemental composition and molecular weight of the intact molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments provided fragmentation data that helped to sequence the amino acid residues within the peptide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive one-dimensional (1D) and two-dimensional (2D) NMR experiments were fundamental to piecing together the planar structure. researchgate.netnih.gov Key experiments included:

¹H NMR: Provided information on the types and number of protons in the molecule.

¹³C NMR: Revealed the carbon skeleton of the peptide. nih.gov

COSY (Correlation Spectroscopy): Established proton-proton (¹H-¹H) spin-spin coupling networks within individual amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons directly to their attached carbons (¹H-¹³C), aiding in the assignment of signals to specific positions in each residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which is essential for determining peptide sequence and conformational analysis. nih.gov

The following table summarizes the key spectroscopic techniques and their roles in the structural analysis of this compound.

| Technique | Purpose in Structural Elucidation |

| HRMS | Determination of molecular formula and exact mass. nih.gov |

| Tandem MS | Sequencing of amino acid residues through fragmentation analysis. researchgate.net |

| 1D NMR (¹H, ¹³C) | Identification of functional groups and the carbon framework. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishing atom connectivity to build the planar structure of the molecule. nih.gov |

Chemical Degradation and Derivatization Approaches

While spectroscopy revealed the planar structure, determining the absolute configuration of the amino acid residues required chemical degradation. This process involves breaking the depsipeptide into its constituent units, which can then be analyzed.

The standard procedure involves acid hydrolysis to cleave the amide and ester bonds, followed by derivatization with a chiral reagent and chromatographic analysis. nih.govresearchgate.net However, the presence of unusual and sensitive amino acids in this compound, particularly β-methoxytyrosine, presented significant challenges. Standard methods like Marfey's analysis, which uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), were unsuccessful for the β-methoxytyrosine residue because it decomposed during acid hydrolysis. nih.govresearchgate.netnih.govmdpi.com This necessitated the development of specialized degradation and derivatization protocols to overcome these limitations. nih.gov

Elucidation of Absolute Stereochemistry

The unambiguous assignment of all stereogenic centers in this compound was a complex undertaking that was ultimately achieved through a combination of tailored chemical degradation schemes and, crucially, total synthesis. nih.govebi.ac.uk

Assignment of Chiral Centers

The absolute configuration of the more common amino acid residues was determined by hydrolyzing the natural product, derivatizing the resulting amino acids with a chiral agent (a process often referred to as Marfey's method or using analogues), and comparing their retention times via liquid chromatography (LC) or gas chromatography (GC) with those of authentic D- and L-amino acid standards. nih.gov

However, the final and definitive confirmation of many stereocenters, including a revision of a previously assigned configuration, was accomplished through total synthesis. The research group of Dawei Ma reported the first total synthesis of this compound. nih.govsioc.ac.cnucas.ac.cn By synthesizing various stereoisomers of the molecule and comparing their spectroscopic data and chromatographic behavior with the natural product, they were able to unequivocally establish the correct stereochemistry. researchgate.netmdpi.com This work led to the revision of the stereochemistry for the 2,3-diaminobutanoic acid residue in the side chain from the initially proposed (2S, 3R) to (2S, 3S). mdpi.com

Stereochemical Characterization of Unique Amino Acid Residues (e.g., β-Methoxytyrosine, 3,4-Dimethylglutamine)

The unusual amino acids required specific and innovative strategies for stereochemical assignment.

β-Methoxytyrosine (β-OMeTyr): Due to the failure of standard methods, a new analytical protocol was developed by Oku and colleagues. nih.govresearchgate.netnih.gov This multi-step procedure involved:

Oxidative Degradation: The peptide was treated with a ruthenium trichloride-sodium periodate (B1199274) (RuCl₃-NaIO₄) mixture, which cleaved the aromatic ring of the β-methoxytyrosine residue. nih.gov

Hydrolysis: The resulting product was subjected to standard acid hydrolysis (6 N HCl). nih.gov

Derivatization: The hydrolysate was then derivatized, first by methylation with methanolic HCl and then by acylation with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

Chiral GC-MS Analysis: The final derivatized product, an N-TFA-β-methoxyaspartic acid dimethyl ester, was analyzed by gas chromatography-mass spectrometry using a chiral column. nih.govnih.gov By comparing the retention time of the derivative from natural this compound with the four synthetically prepared stereoisomers of the derivative, the absolute configuration of the β-methoxytyrosine residue was determined to be (R)-β-methoxy-D-tyrosine. nih.govnih.govebi.ac.uk

3,4-Dimethylglutamine (3,4-diMeGln): The stereochemistry of this sterically congested amino acid was established as (2S,3S,4R). nih.gov This assignment was made through comparison by LC-MS of derivatives from the natural product with those obtained from the hydrolysates of related peptides like callipeltin A, where the stereochemistry was known. nih.gov Furthermore, the total synthesis of this compound by Ma and coworkers featured an efficient stereoselective elaboration of the (2S,3S,4R)-3,4-dimethylglutamine residue, providing ultimate confirmation of its configuration. nih.govrsc.org

The following table summarizes the assigned stereochemistry for the unique residues in this compound.

| Unique Amino Acid Residue | Established Absolute Stereochemistry | Key Method of Determination |

| β-Methoxytyrosine | (R)-β-methoxy-D-tyrosine | Oxidative degradation followed by chiral GC-MS analysis. nih.govresearchgate.net |

| 3,4-Dimethylglutamine | (2S,3S,4R)-3,4-Dimethylglutamine | Comparison with authentic standards and confirmation by total synthesis. nih.govnih.gov |

| 2,3-Diaminobutanoic acid | (2S,3S)-Diaminobutanoic acid | Revision and confirmation by total synthesis. mdpi.com |

Total Synthesis and Analogues of Papuamide B

Retrosynthetic Strategies for Papuamide B

The total synthesis of this compound, a complex cyclic depsipeptide, necessitates a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. A common strategy involves disconnecting the macrocycle at a key ester or amide bond, linearizing the peptide backbone. mdpi.com This linear precursor is then further broken down into smaller peptide fragments and the unique non-proteinogenic amino acid and polyketide-derived moieties.

One of the pivotal total syntheses of this compound, which also led to the revision of its stereochemistry, illustrates this approach. researchgate.netmdpi.com The retrosynthetic plan involved dissecting the molecule into key fragments, including the dienoic acid side chain, the (2S,3S,4R)-3,4-dimethylglutamine residue, and other amino acid components. nih.gov This modular approach allows for the individual synthesis of these complex fragments, which are then coupled together to form the linear precursor, followed by a final macrocyclization step to yield the natural product. mdpi.com

Key Synthetic Methodologies and Reactions

The successful synthesis of this compound relies on a toolbox of advanced organic reactions, each addressing specific stereochemical and functional group challenges.

Stereoselective Fragment Assembly

A critical aspect of the total synthesis of this compound is the stereoselective assembly of its constituent fragments. rsc.org This is particularly crucial for the construction of the dienoic acid side chain and the unique amino acid, (2S,3S,4R)-3,4-dimethylglutamine. nih.govresearchgate.net For instance, the synthesis of the dienoic acid fragment has been achieved through stereoselective methods that control the geometry of the double bonds and the stereocenters along the chain. researchgate.net Similarly, the synthesis of the dimethylglutamine residue has been accomplished through a 3,4,5-trisubstituted δ-valerolactone intermediate, ensuring the correct stereochemistry. nih.govresearchgate.net The assembly of the peptide backbone itself requires sequential coupling of the amino acid building blocks, often employing solid-phase peptide synthesis (SPPS) techniques for efficiency.

Asymmetric Hydrogenation in Synthesis

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the synthesis of the chiral amino acid components of this compound. nih.gov This technique utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium, to deliver hydrogen to a prochiral substrate in a highly enantioselective manner. rsc.org In the context of this compound synthesis, anti-selective asymmetric hydrogenation of α-amino-β-ketoesters has been employed to produce important anti-β-hydroxy-α-amino acids, which are key building blocks. nih.govebi.ac.uk This method allows for the precise control of the stereochemistry at two contiguous carbon atoms, a common motif in the unusual amino acids found in this compound. semanticscholar.org

Transition Metal-Catalyzed Reactions

Beyond asymmetric hydrogenation, various other transition metal-catalyzed reactions play a crucial role in the total synthesis of this compound. nih.gov These reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions are often used to assemble complex fragments. researchgate.net Ring-closing metathesis, another powerful transition metal-catalyzed reaction, has also been explored for the synthesis of related piperidine (B6355638) structures, highlighting its potential applicability in constructing cyclic components. acs.org The development of novel chiral ligands, such as DIAPHOXs, has further expanded the scope of transition metal catalysis in the asymmetric synthesis of natural products like this compound. nih.govebi.ac.uk

Macrocyclization Strategies

The final and often most challenging step in the total synthesis of this compound is the macrocyclization of the linear precursor. mdpi.com This intramolecular reaction must be performed under high-dilution conditions to favor the desired ring closure over intermolecular polymerization. Various macrolactamization (forming an amide bond) or macrolactonization (forming an ester bond) strategies have been employed. The choice of the cyclization site is critical and is often selected based on minimizing steric hindrance and maximizing the conformational propensity of the linear peptide to adopt a cyclic structure. Modern techniques such as solid-phase synthesis can facilitate this step by anchoring the linear peptide to a resin, which can promote intramolecular reactions. nih.gov

Synthetic Routes to Stereoisomers and Non-Proteinogenic Amino Acid Components (e.g., β-Methoxytyrosine)

A significant hurdle in the synthesis of this compound is the preparation of its unusual amino acid components, such as β-methoxytyrosine, in their correct stereoisomeric forms. nih.govacs.org The absolute configuration of the β-methoxytyrosine residue in this compound was determined to be (R)-β-methoxy-D-tyrosine through chemical degradation and comparison with synthetic standards. researchgate.netnih.gov

Synthesis and Derivatization of this compound Analogues

The generation of this compound analogues is crucial for conducting structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its potent anti-HIV activity and to develop derivatives with improved therapeutic profiles. nih.gov The synthesis of such analogues can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While the definitive total synthesis of this compound was accomplished using a solution-phase approach nih.gov, both methods offer distinct advantages for creating a library of derivatives.

Solid-Phase Synthetic Approaches

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable platform for the rapid generation of numerous peptide analogues. nih.govnih.gov Although a dedicated library of this compound analogues via SPPS has not been reported, the strategies used for similar complex cyclodepsipeptides, such as wollamides and kahalalide A, provide a clear framework. nih.govnih.gov

A plausible SPPS strategy for this compound analogues would involve:

Resin Anchoring: The synthesis would begin by anchoring the C-terminal amino acid, L-Alanine, or a modified version thereof, to a solid support resin (e.g., Wang or 2-chlorotrityl chloride resin). core.ac.uk

Linear Peptide Assembly: The linear peptide chain would be assembled in a stepwise manner from the C-terminus to the N-terminus using Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry. Each cycle involves the deprotection of the Fmoc group from the terminal amine, followed by the coupling of the next Fmoc-protected amino acid using standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide). nih.govcore.ac.uk To create analogues, individual amino acids in the sequence could be substituted with non-natural or alternative natural amino acids.

Incorporation of Non-Proteinogenic Residues: The unique residues of this compound, such as (2S,3R,4R)-2,3-diaminobutanoic acid, (2S,3S,4R)-3,4-dimethylglutamine, and (2R,3R)-β-methoxy-D-tyrosine, would be incorporated as pre-synthesized building blocks. rsc.org Derivatization at these positions—for example, by synthesizing a desmethoxy analogue of the β-methoxytyrosine residue as has been done for callipeltin B—would be a key strategy for SAR studies. nih.gov

Cleavage and Cyclization: Once the linear precursor is fully assembled, it would be cleaved from the resin. The subsequent macrolactamization (forming the cyclic peptide bond) or macrolactonization (forming the ester bond) would be performed in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The final attachment of the N-terminal fatty acid tail would complete the synthesis. This combined SPPS and solution-phase cyclization is a common and effective strategy for complex cyclic peptides. nih.gov

Solution-Phase Synthetic Approaches

The only reported total synthesis of this compound, accomplished by Dawei Ma and coworkers, utilized a convergent solution-phase strategy. researchgate.netnih.gov This approach is inherently adaptable for the synthesis of analogues by modifying the constituent fragments before their assembly.

The reported synthesis involved the preparation of three key fragments:

A protected dienoic acid tail.

A protected cyclic depsipeptide core.

A protected dipeptide segment (D-allo-Threonine-Glycine).

The synthesis proceeded by first coupling the cyclic core with the dipeptide, followed by attachment of the fatty acid tail. nih.gov To generate analogues using this methodology, researchers could introduce variations at several stages:

Fragment Modification: Individual amino acid residues within the fragments could be replaced. For instance, alternative amino acids could be substituted during the synthesis of the cyclic core.

Tail Variation: The N-terminal 2,3-dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid could be replaced with other fatty acids of varying length, saturation, or branching to probe its role in membrane interaction.

Stereochemical Variation: As demonstrated in the original synthesis which corrected the stereochemistry of several residues, new stereoisomers could be intentionally synthesized to investigate the stereochemical requirements for biological activity. ebi.ac.uk

This solution-phase approach, while typically more labor-intensive than SPPS for generating large libraries, allows for greater control and scalability for the synthesis of specific, complex target analogues. nih.gov

Biosynthetic Investigations of Papuamide B

Identification of Biosynthetic Origin as a Marine Metabolite

Papuamide B is a naturally occurring chemical compound classified as a cyclodepsipeptide. yeastgenome.org It was first discovered and isolated from collections of the marine sponges Theonella mirabilis and Theonella swinhoei in Papua New Guinea. yeastgenome.orgresearchgate.netvliz.be These sponges are known to be prolific sources of diverse and biologically active natural products. researchgate.net The initial investigations into the papuamides, including this compound, were driven by the search for novel compounds with anti-HIV activity. vliz.be

The structure of this compound is complex, featuring a cyclic peptide backbone that includes both amide and ester bonds, a characteristic of depsipeptides. researchgate.netresearchgate.net It is composed of several unusual amino acid residues, such as β-methoxytyrosine, 3,4-dimethylglutamine, homoproline, and 3-hydroxyleucine, in addition to more common ones like glycine, alanine, and threonine. researchgate.netnih.gov The molecule also possesses a unique N-linked moiety, a 2,3-dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid. researchgate.netmdpi.com The isolation of this intricate molecule from a marine organism firmly establishes its origin as a marine metabolite. yeastgenome.orgresearchgate.net

Role of Symbiotic Microorganisms in Production

While this compound was first extracted from sponge tissue, compelling evidence suggests that the sponge itself is not the producer of the compound. researchgate.netmdpi.com Instead, it is widely believed that symbiotic microorganisms living within the sponge are the true biosynthetic source. vliz.bemdpi.com Sponges of the genus Theonella are known to host a dense and diverse community of microbial symbionts, which can constitute a significant portion of the sponge's total biomass. mdpi.commdpi.com

The structural complexity and the presence of unusual amino acids in this compound are more indicative of microbial biosynthesis than of sponge metabolism. mdpi.com Many bioactive compounds isolated from sponges have later been traced back to their microbial symbionts, including bacteria and cyanobacteria. researchgate.netmdpi.com For instance, lithistid sponges, the group to which Theonella belongs, are recognized for the chemical diversity of their metabolites, a trait often attributed to their associated microorganisms like proteobacteria and cyanobacteria. mdpi.comencyclopedia.pub The structural similarities between papuamides and other microbial peptides further support the hypothesis that a symbiotic microorganism is responsible for the production of this compound. mdpi.com

Theoretical Considerations of Biosynthetic Pathways (if applicable to broader cyclodepsipeptide class)

The biosynthesis of complex cyclodepsipeptides like this compound is theoretically attributed to large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). mdpi.com These enzymatic systems are common in microorganisms and function as molecular assembly lines to construct peptides without the use of ribosomes. mdpi.comrsc.org

The general biosynthetic model for a cyclodepsipeptide via an NRPS pathway involves several key steps:

Monomer Activation: The process begins with the selection and activation of specific amino acids and hydroxy acids by adenylation (A) domains within the NRPS. mdpi.compnas.org

Thiolation: The activated monomers are then covalently attached as thioesters to a phosphopantetheine arm on a thiolation (T) or peptidyl carrier protein (PCP) domain. mdpi.compnas.org

Elongation: Condensation (C) domains catalyze the formation of peptide bonds between the monomers tethered to adjacent T domains, sequentially elongating the peptide chain. mdpi.compnas.org

Modification: NRPS modules can also contain additional domains that perform chemical modifications to the incorporated residues. mdpi.com These can include epimerization (E) domains, which convert L-amino acids to their D-isomers, and methylation (M) domains that add methyl groups. mdpi.comnih.gov

Termination: The final step involves the release and cyclization of the completed peptide chain, which is typically catalyzed by a thioesterase (TE) domain, forming the characteristic cyclic structure of the depsipeptide. mdpi.com

Molecular Mechanisms of Biological Action of Papuamide B

Antiviral Mechanisms (e.g., Anti-HIV-1 Activity)

Papuamide B, a cyclic depsipeptide isolated from marine sponges, demonstrates significant antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). mdpi.comnih.gov Its mechanism of action is distinct from many conventional antiretroviral drugs, as it targets the virus directly rather than host cell components. mdpi.comnih.gov

Inhibition of Viral Entry Mechanisms

This compound acts as a viral entry inhibitor, preventing HIV-1 from infecting host cells. mdpi.comnih.govnih.govmdpi.com This inhibition occurs at the initial stages of the viral life cycle. mdpi.commdpi.comnih.gov Research indicates that this compound's inhibitory action is not dependent on the specific type of HIV-1 envelope glycoprotein (B1211001), as it can inhibit viruses with different envelope glycoproteins, such as those from vesicular stomatitis virus or amphotropic murine leukemia virus. mdpi.comnih.govnih.govmdpi.comnih.gov This broad-spectrum activity suggests a mechanism that does not rely on targeting specific viral envelope proteins. mdpi.comnih.govnih.gov

Direct Interaction with Viral Components

Studies have revealed that this compound's antiviral effect stems from a direct interaction with the virus itself, rather than the host target cells. mdpi.comnih.gov Pre-treatment studies have shown that the compound's virucidal activity is directed at the virus particle. nih.govmdpi.com This direct interaction with viral components is a key feature of its mechanism of action. nih.gov

Modulation of Viral Membrane Properties via Phosphatidylserine (B164497) Interaction

A crucial aspect of this compound's mechanism is its interaction with phosphatidylserine (PS), a phospholipid present on the viral membrane. mdpi.comnih.govmdpi.comnih.gov this compound has been shown to selectively bind to and cause leakage of liposomes containing PS, but not those composed solely of phosphatidylcholine. nih.gov The HIV-1 viral envelope is known to contain PS. nih.gov It is proposed that this compound targets the viral membrane through this interaction with PS, leading to disruption of the membrane and a virucidal effect. mdpi.comnih.govnih.gov This targeted interaction with the viral membrane is believed to be a key factor in its anti-HIV-1 activity. mdpi.comnih.govmdpi.comnih.gov

Independence from Host Cell Receptor Binding (e.g., CD4, HIV gp120)

The antiviral mechanism of this compound is notably independent of the key proteins involved in the typical HIV-1 entry process, such as the host cell receptor CD4 and the viral envelope glycoprotein gp120. mdpi.comnih.govnih.govnih.govmdpi.comnih.gov Unlike many entry inhibitors that target these specific molecules, this compound does not show significant binding to either sCD4 or gp120. nih.govnih.gov This independence from host cell receptors further supports the model of a direct virucidal mechanism targeting the viral membrane. mdpi.comnih.govnih.gov While some studies have noted that astrocytes can be infected by HIV-1 through CD4-independent pathways, this compound's mechanism is distinct in its direct action on the virus. imrpress.com

Inhibition at Initial Stage of Viral Life Cycle

Time-of-addition studies have confirmed that this compound exerts its inhibitory effect at the very beginning of the HIV-1 life cycle. nih.govmdpi.comnih.gov This aligns with its role as an entry inhibitor, acting before the virus can successfully fuse with and enter the host cell. The HIV life cycle involves several stages, including binding, fusion, reverse transcription, integration, replication, assembly, and budding. healthline.com this compound's action is concentrated in the initial binding and fusion steps.

Antifungal Mechanisms

In addition to its antiviral properties, this compound also exhibits potent antifungal activity, particularly against Candida albicans. researchgate.netnih.gov The mechanism underlying its antifungal action shares similarities with its anti-HIV-1 activity, primarily involving interaction with phosphatidylserine (PS) in the cell membrane. researchgate.netnih.gov

Research has shown that this compound's antifungal effect is dependent on the presence of PS on the outer leaflet of the fungal plasma membrane. flintbox.com Strains of yeast that cannot synthesize PS or have defects in flipping PS to the inner leaflet of the membrane show altered sensitivity to this compound. researchgate.net Specifically, strains with an excess of PS on the outer membrane are hypersensitive to the compound, while those lacking PS are resistant. researchgate.net

This compound has been demonstrated to permeabilize liposomes that contain PS, indicating a direct interaction that compromises membrane integrity. researchgate.net This leads to the formation of pores and disruption of the fungal cell membrane, ultimately resulting in cell death. researchgate.netnih.gov The compound's ability to selectively target and disrupt PS-containing membranes is central to its antifungal efficacy. researchgate.netosti.govscispace.com

Cellular Target Identification in Fungal Systems (e.g., Phosphatidylserine-mediated Membrane Disruption)

The primary antifungal mechanism of this compound involves the direct targeting of phosphatidylserine (PS), a key phospholipid component of fungal cell membranes. researchgate.netflintbox.com In healthy fungal cells, PS is predominantly located on the inner leaflet of the plasma membrane. nih.gov However, this compound interacts specifically with PS exposed on the outer leaflet, leading to membrane disruption and cell death. researchgate.netflintbox.com

Studies using yeast mutants have provided crucial insights into this mechanism. For instance, Saccharomyces cerevisiae strains with deletions in genes responsible for maintaining PS asymmetry, such as DRS2, DNF1, and DNF2, exhibit hypersensitivity to this compound. researchgate.net These mutants have an increased exposure of PS on the outer membrane leaflet, making them more susceptible to the compound's lytic action. researchgate.net Conversely, mutants unable to synthesize PS (cho1Δ) are resistant to this compound, further confirming that PS is the direct cellular target. researchgate.net This specific interaction with PS highlights a novel antifungal strategy, distinct from that of many clinically used antifungal drugs. researchgate.netplos.org

The interaction is not only specific to the presence of PS but is also dependent on its accessibility on the cell surface. The antifungal activity of this compound is significantly enhanced in fungal cells where the natural inward flipping of PS from the outer to the inner membrane leaflet is compromised. researchgate.netflintbox.com

Permeabilization of Phosphatidylserine-Containing Liposomes

To further elucidate the direct interaction between this compound and phosphatidylserine, researchers have utilized artificial lipid bilayers, or liposomes. These experiments have conclusively shown that this compound's ability to permeabilize membranes is strictly dependent on the presence of PS. researchgate.netnih.gov

In these assays, liposomes are loaded with a fluorescent marker, and the release of this marker into the surrounding medium is measured as an indicator of membrane permeabilization. researchgate.net Studies have demonstrated that this compound induces significant leakage from liposomes containing PS, while having minimal to no effect on liposomes composed solely of other phospholipids (B1166683) like phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE). researchgate.netmdpi.com

The potency of this compound in permeabilizing these liposomes is directly correlated with the concentration of PS in the membrane. For example, liposomes containing as little as 10% PS are significantly more susceptible to permeabilization by this compound compared to those without PS. researchgate.net This dose-dependent effect underscores the specific molecular recognition between the compound and its lipid target. These findings from liposome-based assays provide strong evidence that this compound directly disrupts the integrity of membranes through a targeted interaction with phosphatidylserine. researchgate.netcore.ac.uk

Table 1: Effect of this compound on Liposome (B1194612) Permeabilization

| Liposome Composition | This compound Concentration | Marker Release |

|---|---|---|

| 100% Phosphatidylcholine (PC) | High | Minimal |

| 90% PC / 10% Phosphatidylethanolamine (PE) | High | Minimal |

| 90% PC / 10% Phosphatidylserine (PS) | Low | Significant |

This table is generated based on data from multiple studies. researchgate.net

Absence of Interaction with Established Antifungal Targets (e.g., (1-3)-β-Glucan Synthase)

A critical aspect of understanding this compound's mechanism of action is to differentiate it from existing antifungal agents. A major class of antifungals, the echinocandins, function by inhibiting (1-3)-β-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. researchgate.netwikipedia.org

To investigate whether this compound shares this target, in vitro assays measuring the activity of (1-3)-β-glucan synthase were performed in the presence of the compound. researchgate.net The results of these experiments showed that this compound did not inhibit the activity of this key enzyme. researchgate.net This lack of interaction with (1-3)-β-glucan synthase firmly establishes that this compound's antifungal activity is not mediated through the disruption of cell wall biosynthesis, a common mechanism for many antifungal drugs. researchgate.netmdpi.comnih.gov This finding highlights the novelty of this compound's mode of action and suggests its potential for treating fungal infections that are resistant to conventional therapies.

Antineoplastic Mechanisms

In addition to its antifungal properties, this compound has also been investigated for its potential as an anticancer agent. Its mechanisms in this context appear to be multifaceted, involving interactions with specific enzymes and the inhibition of cellular proliferation.

Interaction with Proteases (e.g., Renin Angiotensinogenase Inhibition)

Computational studies have suggested that this compound may act as a protease inhibitor, with a potential target being renin angiotensinogenase. mdpi.com Renin is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. ecrjournal.comtg.org.au The inhibition of renin is a therapeutic strategy for managing hypertension. wikipedia.orgnih.govbjcardio.co.uk

Molecular modeling and in silico analyses predict that this compound can bind to the active site of renin, thereby inhibiting its enzymatic activity. mdpi.com This predicted interaction suggests a potential mechanism for the observed cytotoxic effects of this compound, as proteases are involved in various cellular processes, including those critical for cancer cell survival and proliferation. mdpi.com While this interaction is predicted through computational methods, it points towards a novel avenue for the antineoplastic action of this compound that is distinct from its membrane-disrupting antifungal activity. Further experimental validation is required to confirm this inhibitory action and its relevance to the compound's anticancer effects.

Insights into Cellular Proliferation Inhibition

This compound has demonstrated the ability to inhibit the growth of various human cancer cell lines. researchgate.net Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net For instance, in human breast cancer cells (MCF-7), Papuamide has been shown to cause a reduction in cell survival. researchgate.net

The inhibitory effects on cell proliferation have been observed across multiple cancer cell lines, including those of the breast, prostate, and colon. researchgate.net The potency of this inhibition is significant, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the micromolar range. researchgate.net The ability of this compound to halt the proliferation of cancer cells suggests its potential as a lead compound for the development of new anticancer therapies. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Papuamide B and Its Analogues

Correlation of Structural Features with Specific Biological Activities

Papuamide B is a member of the papuamide family of cyclic depsipeptides, which also includes Papuamides A, C, and D. These compounds share a common structural scaffold but possess key differences that lead to variations in their biological activity. Papuamides A and B are potent inhibitors of HIV-1 infection in human T-lymphoblastoid cells, both exhibiting an EC50 of approximately 4 ng/mL. researchgate.net Their anti-HIV activity is nearly identical. researchgate.net

The primary structural difference between the highly active Papuamides (A and B) and the less active ones (C and D) lies in a specific amino acid residue. Papuamides A and B contain a 2,3-diaminobutanoic acid residue, whereas Papuamides C and D feature a 2-amino-2-butenoic acid residue at the equivalent position. researchgate.net Studies have shown that Papuamides C and D are significantly less potent in inhibiting HIV entry. nih.gov This suggests that the free amino group on the 2,3-diaminobutanoic acid residue, present in Papuamides A and B, contributes significantly to the potent virucidal activity, although it is not an absolute requirement for inhibition. nih.gov

The mechanism of action is believed to involve targeting the viral membrane. mdpi.commdpi.com this compound has been shown to inhibit viral entry at a concentration of 710 nM, with a proposed mechanism involving interaction with phosphatidylserine (B164497), a phospholipid found on the viral membrane. mdpi.commdpi.com Common features of anti-HIV active depsipeptides like this compound include a tyrosine residue, which may interact with cholesterol, and a hydrophobic tail that can insert into the viral membrane, leading to a virucidal effect. mdpi.com

| Compound | Key Structural Feature | Anti-HIV-1 Entry Inhibition |

|---|---|---|

| Papuamide A | 2,3-diaminobutanoic acid | High (EC50 ≈ 4 ng/mL) |

| This compound | 2,3-diaminobutanoic acid | High (EC50 ≈ 4 ng/mL) |

| Papuamide C | 2-amino-2-butenoic acid | Less potent than A/B |

| Papuamide D | 2-amino-2-butenoic acid | Less potent than A/B |

Influence of Unique Amino Acid Residues on Activity Profile

The determination of the absolute stereochemistry of the β-methoxytyrosine residue in this compound as (R)-β-methoxy-D-tyrosine was a significant finding. nih.gov This is noteworthy because it represents a rare instance of divergent stereochemistry when compared to the closely related peptide, neamphamide A, which contains the (R)-β-methoxy-L-tyrosine isomer. nih.gov Such subtle stereochemical differences can profoundly impact the three-dimensional structure of the peptide and its interaction with biological targets.

The N-terminal of this compound is blocked by a unique polyketide-derived moiety, specifically a 3-hydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid. This differs from Papuamide A, which has a 2,3-dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid. mdpi.com This hydrophobic tail is considered a critical feature for the membrane-targeting mechanism of these peptides. mdpi.com

Role of Macrocyclic Structure and Linear Segments

This compound is a "head-to-side-chain" cyclodepsipeptide, a structural arrangement where the C-terminus forms an ester bond with the hydroxyl group of an amino acid side chain within the sequence, creating a macrocycle. mdpi.com This cyclization imparts significant conformational rigidity to the molecule. semanticscholar.orgnih.gov Such pre-organization is believed to be advantageous for binding to biological targets, as it reduces the entropic penalty upon binding and can lead to higher affinity and selectivity compared to more flexible linear analogues. mdpi.com

The macrocyclic framework is considered a crucial structural feature for the bioactivity of this class of natural products. semanticscholar.org Studies on related depsipeptides have demonstrated that their linear counterparts often exhibit significantly reduced or no activity, highlighting the importance of the cyclic scaffold. mdpi.com The rigid conformation protects the peptide from enzymatic degradation by proteases and presents a well-defined three-dimensional structure for target interaction. semanticscholar.orgnih.gov While specific studies evaluating a linear version of this compound were not detailed in the reviewed literature, the synthesis and evaluation of linear analogues of other "head-to-side-chain" cyclodepsipeptides have confirmed the critical role of the macrolactone for maintaining biological activity. mdpi.com

Computational Approaches to SAR Elucidation

To complement experimental studies, computational methods are increasingly used to probe the SAR of complex natural products like this compound. These in silico approaches provide insights into the electronic properties and potential reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. turkjps.org For a series of related compounds, QSAR can identify the key physicochemical, steric, and electronic properties that govern their activity. While specific QSAR models exclusively for this compound were not found in the reviewed literature, the principles of QSAR are widely applied to peptides and natural products to guide the design of new analogues with improved potency and properties. researchgate.net Such studies for the papuamide family would involve calculating various molecular descriptors and using statistical methods to build a regression model linking these descriptors to their measured anti-HIV activity. turkjps.org

Conceptual Density Functional Theory (CDFT) is a powerful tool used to study the chemical reactivity of molecules based on their electronic structure. researchgate.netfrontiersin.org CDFT studies have been performed on the entire Papuamide family, including this compound, to calculate global and local reactivity descriptors. nih.govmdpi.com

Local reactivity descriptors, like the Parr functions, are used to identify the most reactive sites within a molecule, pinpointing specific atoms or regions likely to be involved in interactions with a biological target. nih.gov These calculations can associate molecular active sites with nucleophilic or electrophilic regions of the peptide. nih.gov Furthermore, CDFT-based calculations have been used to predict the bioactivity scores and drug-likeness of the Papuamide peptides through homology methodologies, providing a theoretical framework to understand and anticipate their pharmacological potential. nih.govmdpi.com For this compound, these studies predicted it would behave as a protease inhibitor, with Renin Angiotensinogenase identified as a potential target. mdpi.com

| Compound | Calculated Global Hardness (η) | Calculated pKa | Predicted Bioactivity (Target Class) |

|---|---|---|---|

| Papuamide A | 0.0762 | 8.64 | Protease inhibitor |

| This compound | 0.0772 | 8.51 | Protease inhibitor |

| Papuamide C | 0.0792 | 8.24 | Protease inhibitor |

| Papuamide D | 0.0802 | 8.11 | Protease inhibitor |

Advanced Methodological Approaches in Papuamide B Research

Chemical-Genetic Profiling in Model Organisms (e.g., Saccharomyces cerevisiae) for Mode-of-Action Studies

Chemical-genetic profiling in the budding yeast, Saccharomyces cerevisiae, has been a pivotal strategy for identifying the cellular target and mechanism of action of Papuamide B. canada.canih.gov This approach involves screening a comprehensive library of yeast deletion mutants for hypersensitivity or resistance to a compound, thereby linking the compound to specific genes and cellular pathways. canada.cacapes.gov.br

Initial studies using this method revealed that yeast mutants with defects in aminophospholipid translocation were particularly sensitive to this compound. researchgate.net Specifically, strains with deletions in genes like DRS2, DNF1, and DNF2 exhibited hypersensitivity. researchgate.net These genes are crucial for the activity of flippases, which maintain membrane asymmetry by transporting phosphatidylserine (B164497) (PS) from the outer to the inner leaflet of the plasma membrane. researchgate.netflintbox.com Their absence leads to an abnormal accumulation of PS on the outer cell surface. researchgate.net

Conversely, a mutant strain, cho1Δ, which is incapable of synthesizing PS, demonstrated resistance to this compound. researchgate.net This combination of hypersensitivity in strains with exposed PS and resistance in strains lacking PS provided strong genetic evidence that phosphatidylserine is the direct cellular target of this compound. nih.govresearchgate.net The chemical-genetic interaction profile of this compound was also found to cluster with that of alamethicin, a known pore-forming peptide, suggesting a mechanism involving membrane permeabilization. utoronto.cautoronto.ca

| Yeast Mutant Strain | Relevant Gene Function | Observed Phenotype with this compound | Inference |

|---|---|---|---|

drs2Δ, dnf1Δdnf2Δ | Defective in flipping PS from the outer to the inner membrane leaflet. researchgate.net | Hypersensitive. researchgate.netflintbox.com | Excess PS on the outer membrane leaflet exacerbates this compound toxicity. utoronto.ca |

cho1Δ | Cannot synthesize phosphatidylserine (PS). researchgate.net | Resistant. researchgate.net | PS is required in the cell membrane for this compound's cytotoxic activity. utoronto.ca |

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Liposome (B1194612) Permeabilization Assays, SPR)

Biophysical techniques provide direct, quantitative evidence of the interaction between this compound and its target, validating the hypotheses generated from genetic studies.

Liposome Permeabilization Assays

To directly test the hypothesis that this compound interacts with PS to compromise membrane integrity, researchers have employed liposome permeabilization (or leakage) assays. researchgate.netmdpi.com These assays use artificial vesicles (liposomes) of defined phospholipid composition, encapsulating a fluorescent dye like calcein (B42510) at a self-quenching concentration. researchgate.netnih.gov If a compound disrupts the liposome membrane, the dye is released, resulting in a measurable increase in fluorescence. mdpi.comnih.gov

Studies demonstrated that this compound was exceptionally potent at permeabilizing liposomes that contained phosphatidylserine. researchgate.net In one key experiment, this compound was approximately 100-fold more effective at inducing leakage in liposomes composed of 90% phosphatidylcholine (PC) and 10% PS compared to liposomes made of 100% PC or 90% PC/10% phosphatidylethanolamine (B1630911) (PE). researchgate.netutoronto.ca This selective, dose-dependent permeabilization of PS-containing membranes provides direct biophysical confirmation that PS is the specific lipid target required for the membrane-disrupting activity of this compound. researchgate.net

| Liposome Composition | Effect of this compound | Relative Potency |

|---|---|---|

| 90% PC / 10% PS | Strong, dose-dependent permeabilization and marker release. researchgate.net | ~100-fold higher than PC or PC/PE liposomes. researchgate.net |

| 100% PC | Slight permeabilization only at very high concentrations. researchgate.netutoronto.ca | Low. researchgate.net |

| 90% PC / 10% PE | Minimal permeabilization. researchgate.net | Low. researchgate.net |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor molecular interactions in real-time by detecting changes in mass on a sensor surface. mercodia.comcytivalifesciences.com In the context of papuamides, SPR has been used to characterize the binding affinity and specificity to phospholipids (B1166683). For these experiments, a papuamide can be chemically modified (e.g., biotinylated) and immobilized on an SPR sensor chip. nih.gov Vesicles of different lipid compositions are then flowed over the chip, and binding is detected as an increase in the SPR signal. cytivalifesciences.comnih.gov

Studies on the closely related Papuamide A showed a clear, preferential binding to vesicles containing phosphatidylserine, while vesicles composed solely of phosphatidylcholine showed no significant interaction. nih.gov This technique allows for the quantitative analysis of binding kinetics, confirming that the interaction with PS is a specific binding event rather than a non-specific membrane perturbation. mercodia.comnih.gov

Advanced Spectroscopic Analysis for Interaction Mapping

Advanced spectroscopic methods are essential for elucidating the structural details of this compound and mapping its interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of complex natural products like papuamides in solution. libretexts.org Beyond initial structural elucidation, NMR is powerfully applied to map molecular interactions. By acquiring NMR spectra of this compound in the absence and presence of its target environment (e.g., micelles or nanodiscs containing phosphatidylserine), researchers can observe specific changes in the chemical shifts of the compound's atoms. Protons or carbons located at the binding interface—the parts of the this compound molecule that are in direct contact with PS—will experience a change in their local electronic environment, leading to perturbations in their NMR signals. These chemical shift perturbations can be mapped onto the 3D structure of this compound to reveal the precise face of the molecule that engages with the membrane.

High-Resolution Mass Spectrometry (HRMS) is another critical technique, used initially to determine the exact molecular formula and confirm the amino acid sequence through fragmentation analysis. In interaction studies, advanced MS techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed. This method measures the rate at which backbone amide protons exchange with deuterium (B1214612) in the solvent. Regions of the peptide that become protected from the solvent upon binding to a target like a PS-containing membrane will show a slower exchange rate. This allows for the identification of the binding site and can also provide information about conformational changes in this compound upon membrane insertion.

Computational Molecular Modeling and Dynamics

Computational chemistry provides powerful in silico tools to complement experimental findings, offering a dynamic, atom-level view of molecular interactions. mdpi.com

Molecular Modeling and Docking

Initial studies may involve homology modeling to generate a three-dimensional structure of a target protein or assembling a model of a lipid bilayer. researchgate.net Molecular docking simulations can then be used to predict the preferred binding orientation of a ligand (this compound) to its receptor. For instance, a study using Conceptual Density Functional Theory (CDFT) on the papuamide family predicted that this compound could act as a protease inhibitor by interacting with Renin Angiotensinogenase. mdpi.com While this highlights other potential interactions, the primary experimentally-validated target remains the cell membrane. Docking simulations are crucial for generating initial hypotheses about the binding pose of this compound within the headgroup region of phosphatidylserine lipids in a membrane.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational research, allowing scientists to observe the motion and interaction of molecules over time. dovepress.com An atomic-level system is constructed, for example, with this compound placed near a simulated lipid bilayer containing both PC and PS lipids, all solvated in a box of water molecules. The simulation then calculates the forces between all atoms and uses them to predict their movements over nanoseconds to microseconds. dovepress.comwarwick.ac.uk

These simulations can visualize the entire process of this compound approaching the membrane, binding specifically to PS headgroups, and inserting its hydrophobic tail into the lipid core. nih.gov MD simulations are instrumental in understanding the stability of the peptide-membrane complex, identifying the key amino acid and lipid residues involved in the interaction, and observing the resulting disruption to membrane structure, such as pore formation or lipid disorganization, which ultimately leads to permeabilization. warwick.ac.uk

Future Research Directions and Challenges in Papuamide B Research

Elucidation of Remaining Molecular Targets and Pathways

While significant progress has been made in identifying the primary mechanism of action for Papuamide B, a complete picture of its molecular interactions is yet to be fully realized. The primary target of this compound has been identified as the phospholipid phosphatidylserine (B164497) (PS), which is typically located on the inner leaflet of the cell membrane but becomes exposed on the surface of enveloped viruses like HIV and on fungi. nih.govnih.govnih.gov By binding to PS, this compound is thought to disrupt membrane integrity, leading to its virucidal and antifungal effects. nih.govnih.govmdpi.comvliz.be This interaction with a non-protein target on the exoplasmic leaflet of the membrane is a novel mechanism that distinguishes it from many other antimicrobial agents. nih.gov

However, several questions and potential alternative pathways remain to be explored.

Protease Inhibition: Computational studies using SwissTargetPrediction have suggested that this compound may also function as a protease inhibitor by interacting with Renin Angiotensinogenase. mdpi.com This predicted interaction opens up a new avenue of investigation into its potential cardiovascular effects and suggests a mechanistic diversity that extends beyond simple membrane disruption. Experimental validation of this predicted target is a crucial next step.

Cell Wall and Polarity Pathways: Genetic studies in yeast have provided further clues into other cellular pathways affected by this compound. Mutants with gene deletions related to cell wall organization showed increased sensitivity to the compound. nih.gov Additionally, yeast strains lacking the gene AIM44, which is involved in regulating the onset of cell polarization, were also found to be highly sensitive to this compound. nih.gov These findings suggest that its biological effects may be more complex, potentially involving interference with cell wall integrity and cell polarity processes, which are critical for fungal pathogens.

Future research should employ a combination of chemical genetics, proteomics, and advanced imaging techniques to identify all interacting partners and downstream signaling pathways affected by this compound. Clarifying these interactions will not only refine our understanding of its mechanism of action but could also reveal new therapeutic applications.

| Identified/Predicted Target | Organism/System | Proposed Mechanism | Supporting Evidence |

| Phosphatidylserine (PS) | HIV, Fungi (S. cerevisiae), Human Cancer Cells | Binds to exoplasmic PS, causing membrane destabilization and permeabilization. nih.govnih.govnih.gov | Chemical-genetic profiling in yeast, in vitro cytotoxicity and anti-HIV assays. nih.govresearchgate.net |

| Renin Angiotensinogenase | Human | Protease inhibition. mdpi.com | In silico target prediction (SwissTargetPrediction). mdpi.com |

| Cell Wall Organization Pathways | S. cerevisiae | Interference with cell wall integrity. nih.gov | Increased sensitivity in yeast deletion mutants. nih.gov |

| Cell Polarity Pathways | S. cerevisiae | Perturbation of cell polarization processes. nih.gov | Hypersensitivity of AIM44 deletion mutant. nih.gov |

Development of Scalable and Enantioselective Synthetic Methodologies

The structural complexity of this compound presents a significant hurdle for its development as a therapeutic agent. semanticscholar.org The molecule is a large cyclic depsipeptide containing several unusual amino acid residues, including a (R)-β-methoxy-d-tyrosine and a complex dienoic acid side chain with multiple stereocenters. nih.govresearchgate.net While the first total synthesis of this compound was a landmark achievement that confirmed its structure and revised some initial stereochemical assignments, the reported routes are often lengthy and not amenable to large-scale production. acs.orgresearchgate.netnih.gov

Future synthetic efforts must focus on developing methodologies that are both scalable and highly stereoselective.

Enantioselectivity: The molecule's biological activity is intrinsically linked to its specific stereochemistry. Therefore, developing robust and highly enantioselective methods for synthesizing its unique components, such as the β-methoxytyrosine and the dienoic acid moiety, is paramount. acs.org The diastereoselective synthesis of all stereoisomers of β-methoxytyrosine was a critical step for the initial structural determination, and further refinement of such methods is essential for future analog development. acs.org

The development of practical and efficient synthetic strategies will not only provide access to sufficient quantities of this compound for further biological evaluation but will also facilitate the synthesis of structural analogs, which is a key component of lead optimization. mdpi.com

| Synthetic Challenge | Structural Feature | Future Research Goal |

| Stereochemical Complexity | Multiple chiral centers, including in the dienoic acid unit and unusual amino acids like β-methoxytyrosine. nih.govresearchgate.net | Development of highly enantioselective and diastereoselective reactions. acs.org |

| Macrocyclization | Formation of the large depsipeptide ring. | Optimization of macrocyclization conditions to minimize oligomerization and improve yields. |

| Scalability | Long synthetic sequences with low overall yields. semanticscholar.org | Design of more convergent and efficient synthetic routes suitable for gram-scale production or more. rsc.org |

| Synthesis of Analogs | High structural complexity hinders rapid analog synthesis. semanticscholar.orgmdpi.com | Creation of flexible synthetic platforms that allow for systematic modification of different parts of the molecule. |

Exploration of Broader Biological Activities and Mechanistic Diversity

The known biological activities of this compound are primarily centered on its anti-HIV, antifungal, and general cytotoxic effects against cancer cell lines. nih.govencyclopedia.pub However, given the vast therapeutic potential often observed in marine natural products, it is likely that the full spectrum of this compound's bioactivity has not yet been uncovered. researchgate.net

Future research should systematically screen this compound against a wider array of biological targets and disease models. Based on the activities of other marine peptides, potential areas for exploration include:

Antimicrobial activity against drug-resistant bacteria.

Anti-inflammatory properties.

Immunomodulatory effects.

Neuroprotective activities. researchgate.net

Furthermore, the potential for mechanistic diversity should be thoroughly investigated. While the membrane-targeting mechanism via PS binding is well-supported, the computational prediction of protease inhibition suggests that this compound could be a multi-target agent. nih.govmdpi.com Exploring these alternative mechanisms is crucial, as they could lead to entirely new therapeutic indications. A deeper understanding of its structure-activity relationship (SAR) through the synthesis and testing of analogs will be vital in dissecting its different biological effects and potentially separating desired activities from unwanted cytotoxicity.

Addressing Challenges in Natural Product Lead Optimization

Transforming a natural product hit like this compound into a viable drug candidate requires overcoming several significant lead optimization challenges. drugtargetreview.com These challenges are common for peptide-based molecules and complex natural products.

Pharmacokinetics and Bioavailability: Peptides and depsipeptides are often plagued by poor metabolic stability and low oral bioavailability, which limits their therapeutic utility. mdpi.com The large size and peptidic nature of this compound make it susceptible to enzymatic degradation and poorly permeable across biological membranes. Future work must focus on developing strategies to improve its pharmacokinetic profile. This could involve the synthesis of more stable analogs or the application of prodrug technologies to enhance absorption and distribution. mdpi.comrsc.org

Toxicity and Selectivity: While this compound shows potent activity, its cytotoxicity against human cell lines could limit its therapeutic window. researchgate.net A key challenge is to design analogs that retain the desired antiviral or antifungal activity while minimizing off-target toxicity. This requires a detailed understanding of the structural features responsible for each effect.

Supply and Synthesis: As mentioned previously, the difficulty in obtaining large quantities of the compound, either through isolation from its natural source or through total synthesis, is a major bottleneck. semanticscholar.org Developing a scalable synthetic route is a prerequisite for any meaningful lead optimization program.

In Vitro to In Vivo Translation: Bridging the gap between promising in vitro data and in vivo efficacy is a universal challenge in drug discovery. sygnaturediscovery.com Establishing relevant animal models to test the efficacy and safety of this compound and its analogs will be a critical step in its preclinical development. This includes developing appropriate biomarkers to measure target engagement and therapeutic response. sygnaturediscovery.com

Addressing these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, pharmacology, and drug metabolism studies to optimize the properties of this compound and unlock its full therapeutic potential.

Q & A

Q. What structural features of papuamide B contribute to its antifungal activity, and how are these characterized experimentally?

this compound, a cyclic depsipeptide, contains unique structural motifs such as nonribosomal amino acids and fatty acid side chains. Key methods for structural characterization include:

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm cyclic backbone topology .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Circular Dichroism (CD) : To study conformational stability under varying pH or solvent conditions. Note: Comparative analysis with analogs like papuamide A reveals critical residues (e.g., β-methoxytyrosine) essential for membrane interaction .

Q. How is the antifungal mechanism of this compound evaluated in Candida albicans models?

Standard protocols involve:

- Minimum Inhibitory Concentration (MIC) assays to quantify potency.

- Membrane permeability assays using fluorescent dyes (e.g., propidium iodide) to detect plasma membrane disruption .

- Genetic knockout strains (e.g., CHO1Δ/Δ mutants lacking phosphatidylserine synthase) to confirm target specificity .

Q. What are the best practices for synthesizing this compound analogs to ensure reproducibility?

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for backbone assembly.

- Implement HPLC purification (>95% purity) and lyophilization for stability.

- Document batch-specific variations (e.g., salt content, solubility) using peptide content analysis to mitigate experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from:

- Batch-to-batch variability : Address by standardizing QC metrics (e.g., HPLC retention time, MS spectra) and reporting peptide content/salt ratios .

- Assay conditions : Control for factors like serum protein binding or pH-dependent solubility.

- Strain-specific responses : Validate findings across multiple Candida strains and use isogenic mutants to isolate mechanisms .

Q. What experimental designs are optimal for studying this compound’s interaction with fungal membranes?

Advanced approaches include:

Q. How can structural modifications enhance this compound’s stability in vivo without compromising activity?

Methodological strategies:

- Backbone cyclization : To reduce proteolytic degradation.

- Non-natural amino acid substitution : Replace oxidation-prone residues (e.g., methionine) with stable analogs.

- Lipid tail engineering : Modify fatty acid chains to improve pharmacokinetics while retaining membrane affinity .

Data Reporting and Reproducibility Guidelines

- Structural Data : Include raw NMR/MS files in supplementary materials, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Biological Assays : Report MIC values with ± standard deviation (n ≥ 3) and specify growth media/incubation conditions .

- Synthetic Protocols : Provide detailed SPPS cycles, coupling efficiencies, and purification gradients to enable replication .

Key Challenges and Future Directions

- Target Identification : Use CRISPR-Cas9 screens to identify fungal genes conferring this compound resistance .

- Synergistic Combinations : Screen this compound with azoles or echinocandins to assess combinatorial efficacy.

- Toxicity Profiling : Employ 3D organoid models to evaluate mammalian cell membrane selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.